molecular formula C14H19N5O B2699363 5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443113-13-1

5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2699363
CAS No.: 443113-13-1
M. Wt: 273.34
InChI Key: CSYNBLMVTVAVPY-UHFFFAOYSA-N
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Description

5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.

    Amination: Introduction of the amino group at the 5-position of the triazole ring.

    Acylation: The final step involves the acylation of the amino group with 3,5-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to ring-opening or amine formation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and ring-opened products.

    Substitution: Various substituted triazoles and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in multiple ways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, making it a valuable tool in the study of enzyme mechanisms.

Medicine

Medically, 5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: A similar compound with a phenyl group instead of a 3,5-dimethylphenyl group.

    N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group at the 5-position.

Uniqueness

The presence of the 3,5-dimethylphenyl group and the isopropyl group in 5-amino-1-(3,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties. These properties can enhance its binding affinity to molecular targets and improve its stability, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-8(2)16-14(20)12-13(15)19(18-17-12)11-6-9(3)5-10(4)7-11/h5-8H,15H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYNBLMVTVAVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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